

Application Notes and Protocols for 3-Bromocarbazole in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 3-Bromocarbazole

Cat. No.: B074684

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Introduction

3-Bromo-9H-carbazole is a versatile heterocyclic building block extensively utilized as a key intermediate in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules.[1][2][3] Its carbazole core is a recognized pharmacophore found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[4][5] The presence of a bromine atom at the C-3 position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, making it an invaluable precursor in drug discovery and development.

These application notes provide detailed protocols and methodologies for utilizing **3-Bromocarbazole** in two of the most powerful C-C and C-N bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. A protocol for the synthesis of the **3-Bromocarbazole** starting material is also included.

Physicochemical Properties of 3-Bromo-9H-carbazole

A summary of the key physicochemical properties of **3-Bromocarbazole** is presented below.

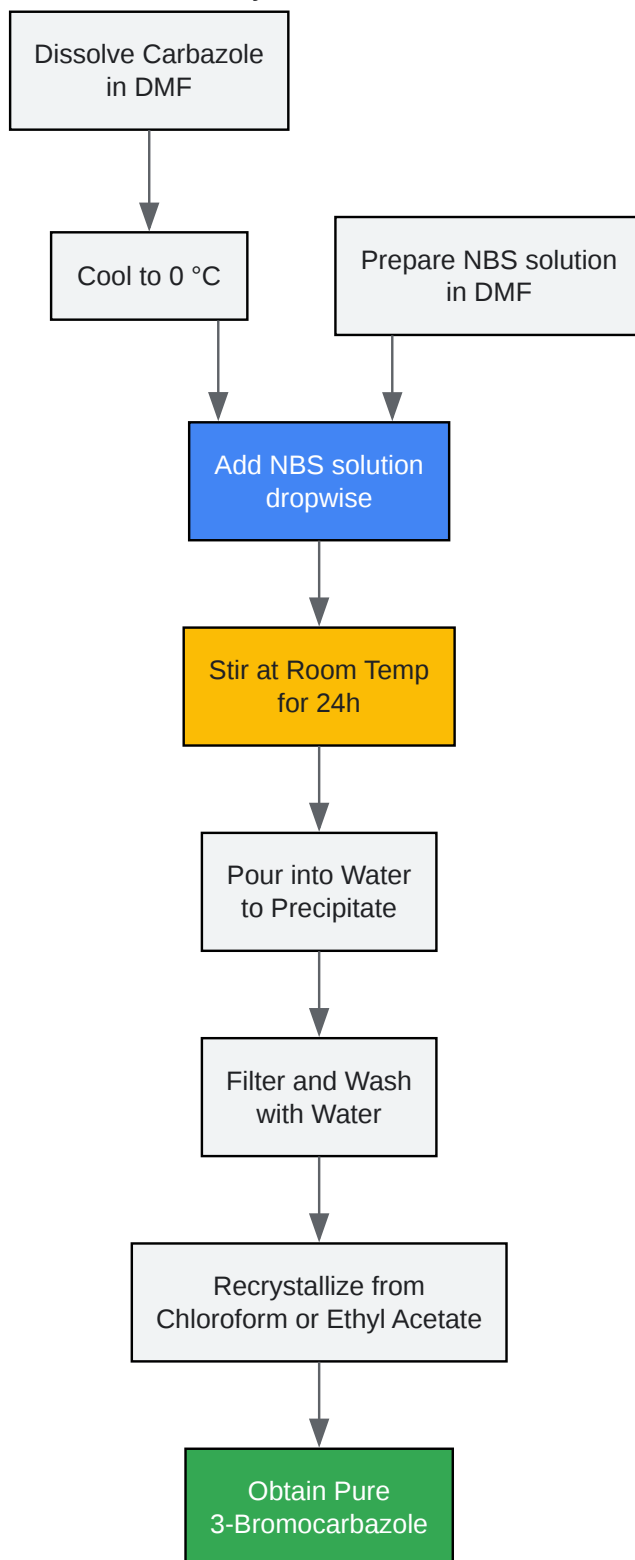
Property	Value
CAS Number	1592-95-6
Molecular Formula	C ₁₂ H ₈ BrN
Molecular Weight	246.11 g/mol
Appearance	White to light yellow solid
Melting Point	195-201 °C
Boiling Point	409.2 °C at 760 mmHg
Purity	≥98%

Protocol 1: Synthesis of 3-Bromo-9H-carbazole

This protocol details the direct bromination of 9H-carbazole to produce the **3-Bromocarbazole** intermediate. The reaction utilizes N-bromosuccinimide (NBS) as the brominating agent.

Reaction Workflow

Workflow for the Synthesis of 3-Bromocarbazole



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Caption: A typical experimental workflow for the synthesis of **3-Bromocarbazole**.

Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity (mmol)	Mass/Volume
9H-Carbazole	167.21	5.96	1.0 g
N-Bromosuccinimide (NBS)	177.98	5.98	1.1 g
Dimethylformamide (DMF)	73.09	-	~25 mL
Distilled Water	18.02	-	As needed
Ethyl Acetate	88.11	-	As needed
Chloroform	119.38	-	As needed
Sodium Sulfate (anhydrous)	142.04	-	As needed

Experimental Procedure

- **Reaction Setup:** In a round-bottom flask, dissolve carbazole (1.0 g, 5.96 mmol) in dimethylformamide (15 mL). Stir the solution at room temperature for 15 minutes.
- **Addition of Brominating Agent:** Cool the flask to 0 °C in an ice bath. Separately, dissolve N-bromosuccinimide (1.1 g, 5.98 mmol) in DMF (10 mL). Add this NBS solution dropwise to the cooled carbazole solution.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
- **Work-up:** Pour the reaction mixture into a beaker containing distilled water. A cream-colored precipitate will form.
- **Isolation:** Filter the precipitate under vacuum and wash thoroughly with distilled water (3 x 20 mL).

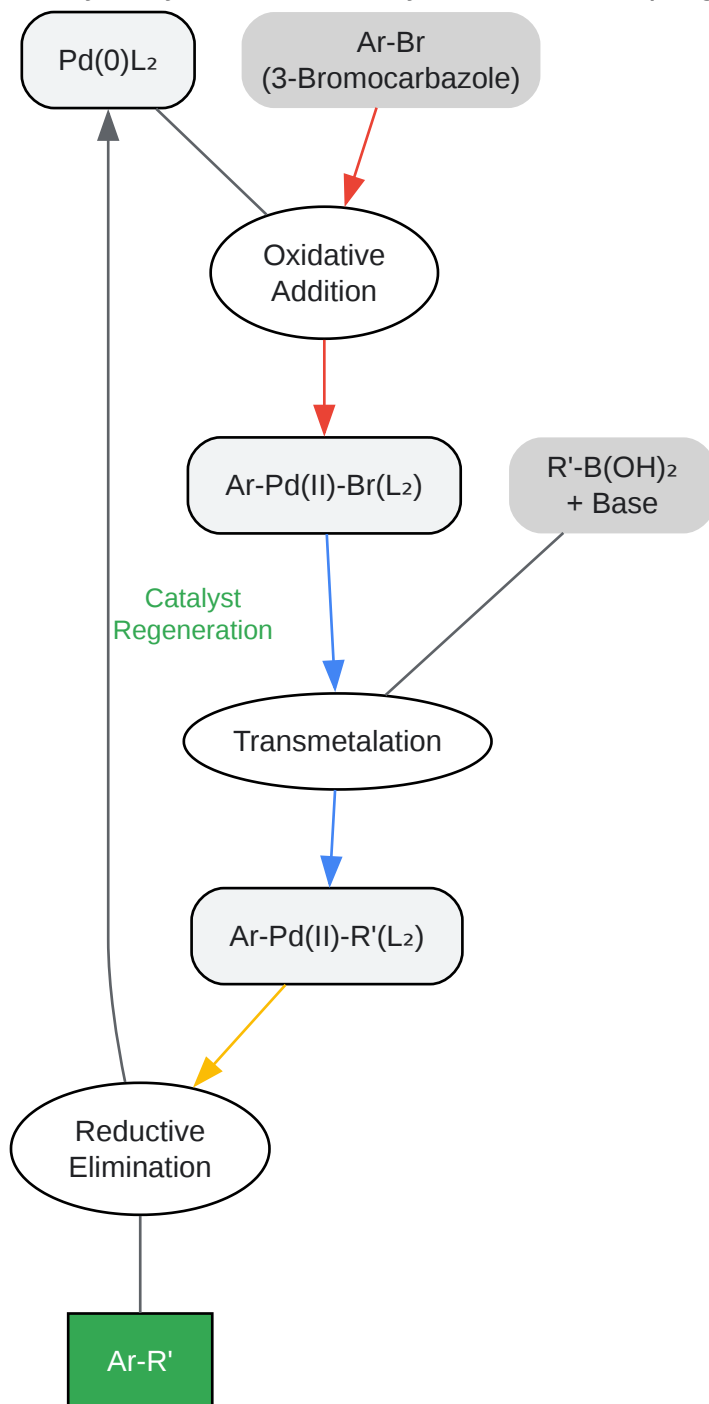
- Purification: Dissolve the crude solid in ethyl acetate, dry the solution over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
- Recrystallization: Recrystallize the crude product from chloroform to obtain pure 3-Bromo-9H-carbazole as white crystals. The typical reported yield is around 47%.

Application Note 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

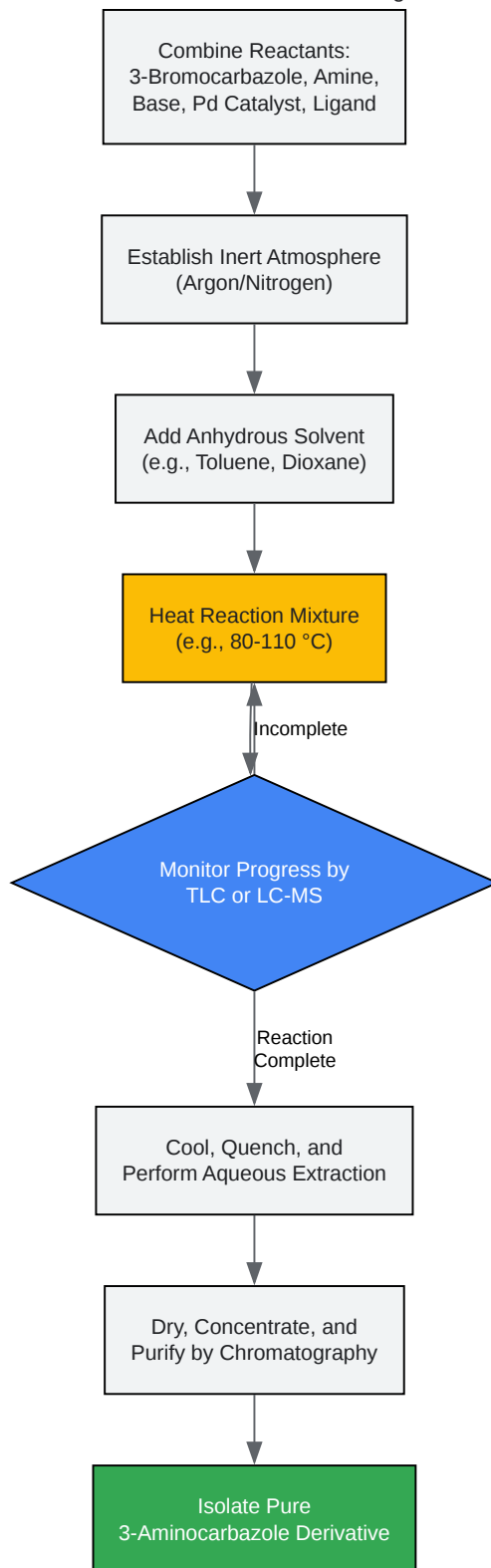
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For **3-Bromocarbazole**, this reaction is instrumental in synthesizing 3-arylcarbazole derivatives, which are precursors to a variety of bioactive molecules, including analogues of the anticancer agent Ellipticine.

Catalytic Cycle

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling



General Workflow for Buchwald-Hartwig Amination

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